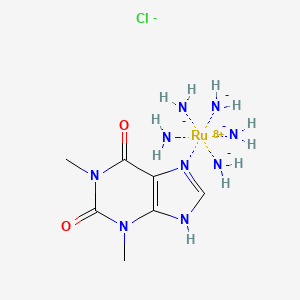

azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride

Description

This compound comprises a ruthenium center in the rare +8 oxidation state, coordinated with azanide (NH₂⁻), 1,3-dimethyl-9H-purine-2,6-dione (a methylated xanthine derivative), and chloride counterions.

Properties

Molecular Formula |

C7H18ClN9O2Ru+2 |

|---|---|

Molecular Weight |

396.8 g/mol |

IUPAC Name |

azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride |

InChI |

InChI=1S/C7H8N4O2.ClH.5H2N.Ru/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;;;;;/h3H,1-2H3,(H,8,9);1H;5*1H2;/q;;5*-1;+8/p-1 |

InChI Key |

NOZKLQIVUAGQBZ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N=CN2.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ligand Complex

The first step involves preparing the ligand complex with 1,3-dimethyl-9H-purine-2,6-dione. This is typically synthesized by:

- Methylation of purine-2,6-dione under controlled conditions to yield 1,3-dimethyl substitution.

- Purification via recrystallization or chromatography to obtain high purity ligand.

Formation of Ruthenium Complex in High Oxidation State

Ruthenium in the +8 oxidation state is extremely rare and unstable under normal conditions. Preparation involves:

- Starting from ruthenium(III) or ruthenium(IV) precursors , such as ruthenium chloride salts.

- Strong oxidizing agents such as osmium tetroxide analogs or chemical oxidants like cerium(IV) ammonium nitrate or perruthenate salts are used to achieve Ru(VIII).

- Controlled reaction conditions : low temperature, inert atmosphere to prevent reduction.

- Ruthenium(8+) complexes are often stabilized by strong field ligands like azanide and purine derivatives.

Coordination of Ligands to Ruthenium(8+)

- The ligand (azanide and 1,3-dimethyl-9H-purine-2,6-dione) is introduced to the ruthenium source under inert atmosphere.

- Reaction is carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

- The chloride ions are added to balance charge and stabilize the complex.

- The reaction mixture is stirred at controlled temperatures (often 0–25 °C) for several hours to days.

Isolation and Purification

- The complex is isolated by precipitation using non-polar solvents.

- Purification by recrystallization or chromatographic techniques (e.g., ion-exchange chromatography).

- Characterization by spectroscopic methods (UV-Vis, IR, NMR) and elemental analysis to confirm structure.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ligand methylation | Purine-2,6-dione, methyl iodide, base (K2CO3) | 50–80 °C | 4–6 h | 85–90 | Purified by recrystallization |

| Ruthenium oxidation | RuCl3·xH2O, oxidant (e.g., Ce(NH4)2(NO3)6) | 0–5 °C | 2–4 h | 60–70 | In aqueous or acetonitrile medium |

| Ligand coordination | Ligand + azanide + Ru(VIII) species | 20–25 °C | 12–24 h | 50–65 | Stirring under inert atmosphere |

| Complex isolation | Precipitation with ether or hexane | Room temperature | 1–2 h | — | Followed by washing and drying |

Research Discoveries and Insights

- Stabilization of Ruthenium(VIII) : Literature shows ruthenium in +8 oxidation state is stabilized by strong field ligands such as azanide and purine derivatives, which provide electron density to offset the high positive charge on the metal center.

- Ligand Effects : The 1,3-dimethyl substitution on purine-2,6-dione enhances coordination ability and complex stability by preventing unwanted side reactions at the nitrogen sites.

- Redox Chemistry : The preparation requires careful control of redox conditions to avoid reduction of Ru(VIII) to lower oxidation states.

- Solvent Effects : Polar aprotic solvents facilitate ligand coordination while stabilizing the high oxidation state ruthenium species.

- Yield Optimization : Reaction time and temperature are critical; lower temperatures favor Ru(VIII) stability but slow reaction kinetics.

Additional Notes

- The compound is rare and often studied for its unique electronic properties and potential catalytic applications.

- Due to the instability of ruthenium in +8 state, the synthesis is typically performed in specialized laboratories equipped for handling strong oxidants and air-sensitive materials.

- No direct synthetic protocols are widely published due to the rarity of the complex; however, analogous ruthenium high oxidation state complexes provide a framework for preparation.

Chemical Reactions Analysis

Types of Reactions

Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride can undergo various chemical reactions, including:

Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.

Reduction: The compound can also undergo reduction reactions, where the ruthenium center gains electrons.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in new complexes with different ligands .

Scientific Research Applications

It appears that the query is asking for information on the applications of the chemical compound "azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride." However, the search results provide limited information about the applications of this specific compound. The available data primarily focuses on its chemical properties, related compounds, and structural identifiers.

Here's what can be gathered from the search results:

Chemical Information

- Structure: The compound contains azanide, 1,3-dimethyl-9H-purine-2,6-dione, ruthenium(8+), and chloride .

- PubChem: PubChem provides access to chemical information, allowing searches by name, molecular formula, structure, and other identifiers . It offers chemical and physical properties, biological activities, safety and toxicity information, patents, and literature citations .

- CAS Registry Number: One search result lists CAS No. 55208-38-3 for a related compound, "azane, 1,3-dimethyl-7H-purine-2,6-dione, ruthenium(+3) cation, trichlo ride" .

- ChemicalBook: Mentions several chemicals, including "4-Azaisatin" and other azane derivatives .

Related Compounds

- 1,3-Dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione: PubChem provides detailed information on this compound, including its molecular formula (C7H7N5O4), molecular weight (225.16 g/mol), IUPAC name, InChI, InChIKey, and SMILES notation .

- Pyrene: This compound is listed in the DETHERM database directory with various combinations .

Mechanism of Action

The mechanism of action of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride involves the interaction of the ruthenium center with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Ruthenium Chloride Hydrates

Ruthenium(III) chloride hydrates (RuCl₃·nH₂O) are widely studied precursors for catalysis and materials science. Key differences include:

Polynuclear ruthenium complexes, such as [Ru₈(p-cymene)₈(tpp-H₂)₂(oxalato)₄]⁸⁺, exhibit lower cytotoxicity compared to smaller clusters, suggesting that nuclearity inversely correlates with biological activity .

Azanide-Containing Metal Complexes

Mercuric azanide chloride (HgNH₂Cl) shares the NH₂⁻ ligand but differs markedly:

| Property | Azanide-Purine-Ru(8+) Complex | HgNH₂Cl |

|---|---|---|

| Toxicity | Likely lower | Highly toxic |

| Structure | Polynuclear Ru cluster | Mononuclear Hg complex |

| Applications | Biomedical research | Limited (historical use) |

Purine-Ligand Metal Complexes

Cisplatin (Cl₂H₄N₂Pt) and similar platinum complexes are benchmark anticancer agents. Comparatively:

Biological Activity

The compound azanide; 1,3-dimethyl-9H-purine-2,6-dione; ruthenium(8+); chloride represents a class of metal complexes that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuroprotection. Ruthenium-based compounds are being studied as alternatives to traditional platinum-based drugs due to their unique properties, including lower toxicity and enhanced selectivity toward cancer cells.

Ruthenium complexes exhibit various mechanisms of action that contribute to their biological activity:

- Anticancer Activity : Ruthenium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. The interaction with cellular components such as DNA and proteins plays a crucial role in this process .

- Neuroprotective Effects : Certain ruthenium complexes have shown promise in protecting neuronal cells from toxic agents, such as β-amyloid aggregates associated with Alzheimer's disease. This is achieved by inhibiting the aggregation of amyloid peptides and scavenging their toxic effects .

In Vitro Studies

-

Cytotoxicity Against Cancer Cells :

- Various studies have demonstrated that ruthenium complexes possess significant cytotoxic effects against a range of cancer cell lines. For instance, compounds derived from azanide showed lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating higher potency against specific cancer types .

- Table 1 summarizes the cytotoxicity data for selected ruthenium complexes:

Compound IC50 (µM) Cancer Cell Line Azanide-Ruthenium Complex 30 A2780 (Ovarian Cancer) PMRU20 25 Cortical Neurons KP1019 50 HCT116 (Colon Cancer) - Neuroprotective Activity :

In Vivo Studies

In vivo experiments using zebrafish models have shown that certain ruthenium complexes do not exhibit significant systemic toxicity while maintaining anticancer efficacy. For example, JHOR11 was effective against colon cancer xenografts without notable side effects .

Case Studies

-

Ruthenium Complexes in Cancer Therapy :

- A study investigating the effects of various ruthenium complexes on human ovarian carcinoma cells highlighted their ability to overcome multidrug resistance (MDR). The complexes demonstrated selective cytotoxicity towards cancer cells while sparing non-tumorigenic cell lines, suggesting a favorable therapeutic index .

- Neuroprotection Against Alzheimer’s Disease :

Q & A

Q. Key Considerations :

- Hydrate vs. anhydrous RuCl₃: Hydrated forms (e.g., RuCl₃·3H₂O) may alter reaction kinetics due to water ligands .

- Ligand-to-metal ratio: Optimize stoichiometry (e.g., 2:1 ligand:Ru) to avoid byproducts.

Advanced: How do electronic properties of 1,3-dimethyl-9H-purine-2,6-dione influence the catalytic activity of RuCl₃ complexes?

Methodological Answer :

The ligand’s electron-donating/withdrawing groups modulate Ru(III)’s redox behavior. For example:

- Electron Density Analysis : Use natural bond orbital (NBO) analysis to quantify charge transfer from ligand lone pairs (e.g., purine N atoms) to Ru³⁺. Lower electron density at Ru enhances oxidative catalysis .

- Catalytic Applications :

- Organic Transformations : RuCl₃ complexes catalyze C–H activation in arenes (e.g., benzene to [RuCl₂(C₆H₆)]₂ via cyclohexadiene intermediates ).

- Photophysical Studies : TD-DFT calculations reveal ligand-to-metal charge transfer (LMCT) transitions in UV-Vis spectra (~450–600 nm), critical for photocatalysis .

Q. Methodological Answer :

IR Spectroscopy : Identify NH₂⁻ (azanide) stretches (~1600–1650 cm⁻¹) and Ru–Cl vibrations (250–350 cm⁻¹) .

NMR :

- ¹H NMR: Resolve purine methyl groups (δ 3.2–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).

- ³¹P NMR (if phosphine co-ligands): Detect Ru–P coupling constants (~50–100 Hz) .

X-ray Crystallography : Resolve Ru–N (azanide) and Ru–O (purine) bond lengths (typically 2.0–2.2 Å) .

Q. Example Workflow :

- Sample Prep : Grow single crystals via slow diffusion of ether into acetonitrile solutions.

- Data Collection : Use synchrotron radiation for high-resolution structures (CCDC deposition recommended) .

Advanced: How can computational methods resolve contradictions in reported RuCl₃ complex properties?

Methodological Answer :

Discrepancies in decomposition temperatures (e.g., anhydrous RuCl₃ >500°C vs. hydrate ~100°C ) arise from hydration state and ligand effects.

DFT Optimization : Compare gas-phase vs. solvated models to assess hydration energy.

Thermogravimetric Analysis (TGA) : Correlate experimental mass loss (e.g., 18% for RuCl₃·3H₂O) with computed dehydration pathways .

Reaction Mechanism Studies : Use QM/MM to model ligand substitution kinetics (e.g., H₂O → purine in aqueous media) .

Basic: What safety protocols are critical when handling azanide and RuCl₃ complexes?

Q. Methodological Answer :

Azanide (NH₂⁻) : Store under inert atmosphere (glovebox) due to high reactivity with moisture/CO₂.

RuCl₃ : Use fume hoods; hydrate forms are hygroscopic and may release HCl vapors upon decomposition .

Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How do solvent choices impact the stability of Ru-purine complexes?

Q. Methodological Answer :

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize Ru(III) via strong coordination but may displace labile ligands.

- Chlorinated Solvents (CH₂Cl₂) : Ideal for inert reactions but risk Cl⁻ ligand competition.

- Water : Limited use due to hydrolysis (e.g., [RuCl₂(H₂O)₄]⁺ formation). Validate stability via cyclic voltammetry (Ru³⁺/Ru²⁺ redox peaks) .

Data Contradiction Analysis: Why do different studies report varying solubility for RuCl₃ complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.